2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)
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Description
2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.411. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Redox Mediator Herbicides
Compounds derived from 2-ethyl-1,3,4(2H)-isoquinolinetrione, modified at the 4-keto group, have been explored for their applications as redox mediator herbicides. These derivatives demonstrate free-radical properties necessary for functioning as redox mediators. Specific modifications, such as the (E)-O-methyl oxime, showcase increased herbicidal activity, indicating their potential for the development of new post-emergence herbicides (Mitchell et al., 2000).
Synthetic Pathways to Isoquinoline Derivatives
The reactivity of triphenyl verdazyl radicals with alkyne carboxylates has been utilized as a synthetic route to create 1-(phenyldiazenyl)isoquinoline-3,4-dicarboxylates. This process offers a rapid synthesis of such compounds, highlighting a significant advancement in the development of isoquinoline derivatives through a radical mechanism (Bancerz et al., 2012).
Antimicrobial and Antitumor Activities
Hydrazone derivatives have shown a wide range of biological activities, including antimicrobial and antitumor effects. The synthesis and structural analysis of hydrazone derivatives and their subsequent activity highlight their potential value in medicinal chemistry. These activities suggest the utility of such compounds in the development of new therapeutic agents (Kumara et al., 2016).
Hole Transporting Materials
Hydrazones possessing a phenyl-1,2,3,4-tetrahydroquinoline moiety have been identified as novel hole transporting materials (HTMs). Their characterization and the evaluation of their hole drift mobility demonstrate their potential application in electronic devices, offering new avenues for the development of HTMs (Getautis et al., 2006).
properties
IUPAC Name |
1-hydroxy-2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-27-21(28)19-10-6-5-9-18(19)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHRAJOMQOAQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037661 |
Source
|
Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882747-39-9 |
Source
|
Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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